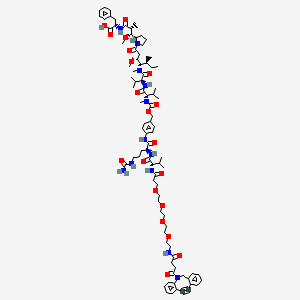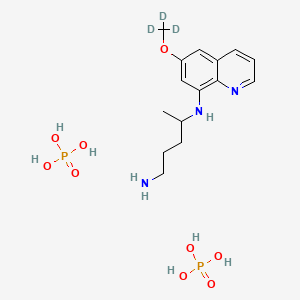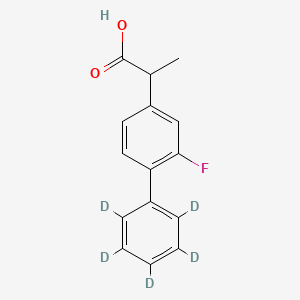
Senp1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senp1-IN-3 est un inhibiteur de petite molécule qui cible la protéase 1 spécifique de la sentrine (SENP1). SENP1 est une protéine impliquée dans le processus de désSUMOylation, qui est crucial pour réguler divers processus cellulaires, notamment l'apoptose, l'angiogenèse et la transcription. SENP1 est fortement exprimée dans plusieurs cancers, ce qui en fait une cible potentielle pour la thérapie anticancéreuse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Senp1-IN-3 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse commence généralement par la préparation d'une structure de base, suivie de modifications de groupes fonctionnels pour obtenir l'inhibiteur souhaité. Les réactifs couramment utilisés dans la synthèse comprennent des solvants organiques, des catalyseurs et des groupes protecteurs pour assurer des réactions sélectives .
Méthodes de production industrielle
La production industrielle de this compound nécessite une mise à l'échelle du processus de synthèse en laboratoire tout en maintenant une pureté et un rendement élevés. Cela implique l'optimisation des conditions de réaction, telles que la température, la pression et le temps de réaction, ainsi que l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
Senp1-IN-3 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et des nucléophiles (par exemple, les amines). Les conditions de réaction telles que la température, le pH et le choix du solvant sont cruciales pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de SENP1 dans divers processus chimiques.
Biologie : Aide à comprendre les fonctions biologiques de SENP1 et sa participation à des processus cellulaires comme l'apoptose et l'angiogenèse.
Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber l'activité de SENP1 et à supprimer la croissance tumorale.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant SENP1 pour le traitement du cancer.
Mécanisme d'action
This compound exerce ses effets en se liant au site actif de SENP1, inhibant ainsi son activité de désSUMOylation. Cette inhibition conduit à l'accumulation de protéines SUMOylées, ce qui peut affecter diverses voies cellulaires. SENP1 est impliqué dans la régulation des facteurs de transcription, des protéines du cycle cellulaire et des voies de signalisation telles que la voie du facteur 1-alpha inductible par l'hypoxie (HIF-1α) .
Applications De Recherche Scientifique
Senp1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SENP1 in various chemical processes.
Biology: Helps in understanding the biological functions of SENP1 and its involvement in cellular processes like apoptosis and angiogenesis.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit SENP1 activity and suppress tumor growth.
Industry: Used in the development of new therapeutic agents targeting SENP1 for cancer treatment.
Mécanisme D'action
Senp1-IN-3 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition leads to the accumulation of SUMOylated proteins, which can affect various cellular pathways. SENP1 is involved in the regulation of transcription factors, cell cycle proteins, and signaling pathways such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Résvératrol : Un composé naturel qui inhibe également l'activité de SENP1.
ZINC33916875 : Un composé identifié dans la base de données ZINC comme un inhibiteur potentiel de SENP1.
Unicité de Senp1-IN-3
This compound est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de SENP1. Contrairement à d'autres inhibiteurs, il a été démontré qu'il supprimait efficacement la croissance tumorale dans divers modèles de cancer, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Propriétés
Formule moléculaire |
C36H58N2O4 |
|---|---|
Poids moléculaire |
582.9 g/mol |
Nom IUPAC |
[(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-8a-[methyl-[2-(methylamino)-2-oxoethyl]carbamoyl]-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |
Clé InChI |
CMYOMWCIRQWAOZ-ZDIFQBRASA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)N(C)CC(=O)NC |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



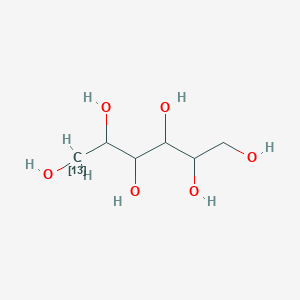
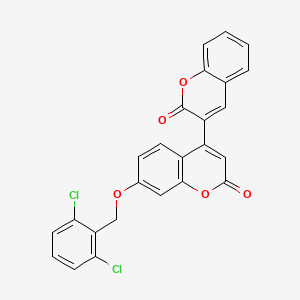
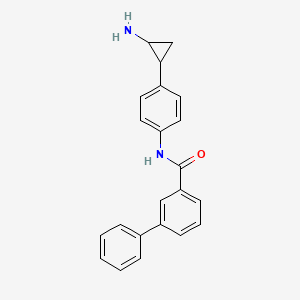
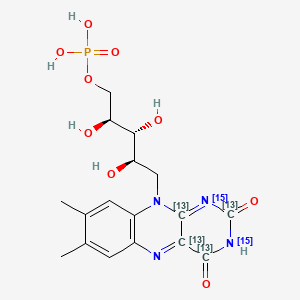

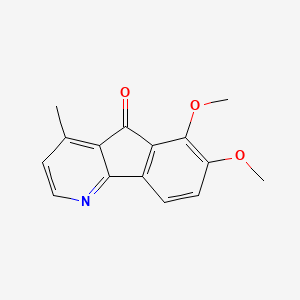
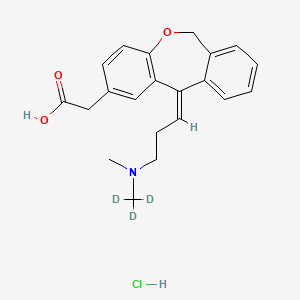
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
